tert-Butyl 3-amino-4-oxoazepane-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-4-oxoazepane-1-carboxylate: is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-oxoazepane-1-carboxylate typically involves the reaction of tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate with sodium hydroxide in a solvent such as 1,4-dioxane . The reaction mixture is stirred at room temperature overnight to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-4-oxoazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo compounds.
Reduction: Formation of amino derivatives.
Substitution: Nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of oxo derivatives.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-amino-4-oxoazepane-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including its use in the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-oxoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
- tert-Butyl 4-oxoazepane-1-carboxylate
- tert-Butyl 3-oxoazepane-1-carboxylate
- tert-Butyl 3-methyl-4-oxoazepane-1-carboxylate
Uniqueness: tert-Butyl 3-amino-4-oxoazepane-1-carboxylate is unique due to the presence of both amino and oxo functional groups, which provide versatility in chemical reactions and potential biological activity .
Properties
Molecular Formula |
C11H20N2O3 |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8H,4-7,12H2,1-3H3 |
InChI Key |
BFNKBFQHRKFBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C(C1)N |
Origin of Product |
United States |
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